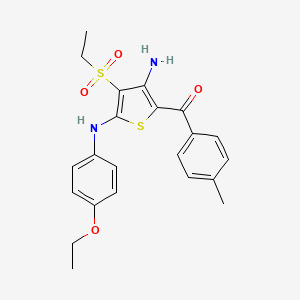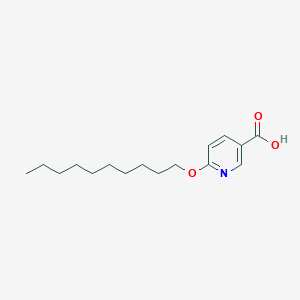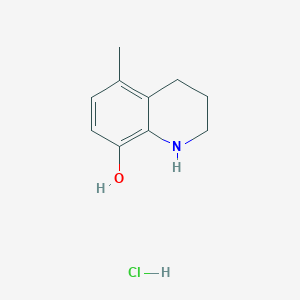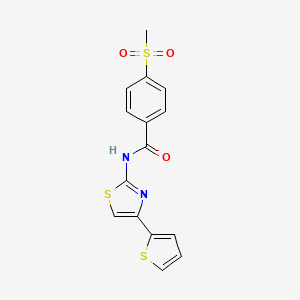![molecular formula C17H16N2O4S2 B2618122 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896360-10-4](/img/structure/B2618122.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a synthetic compound with potential therapeutic properties. It belongs to the class of benzamide derivatives and has been extensively studied for its various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes involved in the inflammatory response. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has been shown to have a high affinity for certain receptors in the brain, which may explain its neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide and its effects on various biological processes. Additionally, the development of more soluble forms of the compound could improve its potential use in lab experiments and clinical applications.
Synthesemethoden
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-10-4-9-13(23-2)14-15(10)24-17(18-14)19-16(20)11-5-7-12(8-6-11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZHTRJOXIZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2618044.png)
![3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618045.png)


![3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2618050.png)

![3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2618052.png)



![1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B2618057.png)
![7-Ethoxy-2-(4-ethoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2618059.png)